Thietan-3-amine hydrobromide

Übersicht

Beschreibung

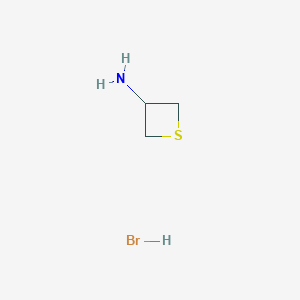

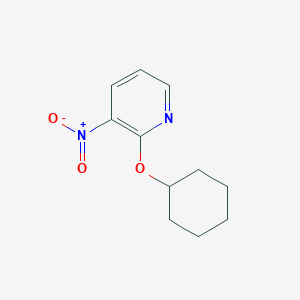

Thietan-3-amine hydrobromide is an organic compound with the molecular formula C3H8BrNS . It has a molecular weight of 170.07 .

Synthesis Analysis

The synthesis of Thietan-3-amine hydrobromide involves the reaction of hydrogen bromide with N-(tert-butyloxycarbonyl)-3-thietanamine in diethyl ether and acetic acid at temperatures between -20 and 20°C .Chemical Reactions Analysis

Specific chemical reactions involving Thietan-3-amine hydrobromide are not detailed in the sources.Physical And Chemical Properties Analysis

Thietan-3-amine hydrobromide has a molecular weight of 170.07100 and a molecular formula of C3H8BrNS . Other physical and chemical properties such as boiling point, melting point, and flash point are not specified .Wissenschaftliche Forschungsanwendungen

Bioisosteric Replacements for Carboxylic Acids

Thietan-3-ol and its derivatives, similar to Thietan-3-amine, have been evaluated as potential bioisosteres for the carboxylic acid functional group. The research aimed to investigate their suitability as isosteric replacements, particularly in the context of inhibiting eicosanoid biosynthesis, which is a key pathway in inflammatory responses. The study found that these compounds, including oxetan-3-ol and related structures, show promise as carboxylic acid mimics, suggesting potential applications in designing anti-inflammatory drugs (Lassalas et al., 2017).

Mimics for DNA Repair Intermediates

Thietanes, structurally related to Thietan-3-amine, have been used as mimics for oxetane intermediates in the study of DNA repair mechanisms, particularly for (6-4) photoproducts. These studies are crucial for understanding the molecular processes underlying DNA repair and the role of specific intermediates in these pathways. The research demonstrated that thietanes are efficiently cleaved by reduced and deprotonated flavin, making them excellent models for studying the repair of mutagenic lesions by (6-4) photolyases (Friedel et al., 2005).

Drug Analysis and Chiral Separation

Thietan-3-amine and its derivatives have potential applications in chiral separation and drug analysis. The use of optically active thiols in pre-column derivatization has been explored for the chiral resolution of pharmaceutical amines. This method, which can lead to the separation of enantiomers, may have broad applicability in the enantiospecific analysis of primary amine-containing drugs, suggesting a role for Thietan-3-amine derivatives in analytical chemistry and pharmacology (Desai & Gal, 1993).

Nanoparticle Functionalization for Biomedical Applications

The presence of amine groups, as in Thietan-3-amine derivatives, is pivotal for the functionalization of nanoparticles, enhancing their biomedical applications. Amines facilitate the adsorption of molecules onto graphene oxide, enabling the delivery of hydrophilic small molecules into cells. This property can significantly improve the efficiency of cellular delivery systems, making Thietan-3-amine-functionalized materials promising candidates for drug delivery and imaging applications (Hung et al., 2014).

Wirkmechanismus

Safety and Hazards

Thietan-3-amine hydrobromide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

thietan-3-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWLNHQBDHXNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693516 | |

| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thietan-3-amine hydrobromide | |

CAS RN |

943437-99-8 | |

| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)

![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)

![2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1394462.png)

![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)

![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)

![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)